molecular formula C8H12N4O B1417720 6-piperazin-1-yl-3H-pyrimidin-4-one CAS No. 1159568-13-4

6-piperazin-1-yl-3H-pyrimidin-4-one

Cat. No. B1417720
M. Wt: 180.21 g/mol
InChI Key: QUGKXFORSQQHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-piperazin-1-yl-3H-pyrimidin-4-one” is a chemical compound with the IUPAC name 6-(piperazin-1-yl)pyrimidine-2,4-diol . It has a molecular weight of 196.21 . This compound is a solid in its physical form .


Synthesis Analysis

There are several methods to synthesize “6-piperazin-1-yl-3H-pyrimidin-4-one”. One method involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives .


Molecular Structure Analysis

The InChI code for “6-piperazin-1-yl-3H-pyrimidin-4-one” is 1S/C8H12N4O2/c13-7-5-6 (10-8 (14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2, (H2,10,11,13,14) .


Physical And Chemical Properties Analysis

“6-piperazin-1-yl-3H-pyrimidin-4-one” is a solid compound with a molecular weight of 196.21 .

Scientific Research Applications

Anticancer Activity

  • A study by Mallesha et al. (2012) synthesized derivatives of 6-piperazin-1-yl-pyrimidin-4-one, showing antiproliferative effects against several human cancer cell lines.
  • Ghule et al. (2013) developed derivatives with anticancer and anti-inflammatory activity.
  • Çiftçi et al. (2021) investigated benzimidazole derivatives bearing this compound for their anticancer activities.

Antimicrobial Activity

  • The work by Yurttaş et al. (2016) synthesized derivatives to test against microorganism strains, showing high antimicrobial activity.
  • Krishnamurthy et al. (2011) explored derivatives as antimicrobial agents against various bacterial strains.

Other Applications

  • In the field of enzyme inhibition, Kaya et al. (2017) synthesized derivatives for selective monoamine oxidase A inhibitory activity.
  • Nagalakshmamma et al. (2020) developed compounds for antiviral activity against tobacco mosaic virus.

Metabolic and Pharmacokinetic Studies

  • Sharma et al. (2012) examined the metabolism and pharmacokinetics of a related inhibitor in rats, dogs, and humans.
  • Gong et al. (2010) identified the metabolites of flumatinib, which contains a similar structure, in chronic myelogenous leukemia patients.

Miscellaneous Research

  • Roma et al. (2003) synthesized derivatives as antiplatelet agents.
  • Raviña et al. (2000) evaluated compounds for affinity towards dopamine and serotonin receptors as potential antipsychotics.

properties

IUPAC Name

4-piperazin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGKXFORSQQHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-piperazin-1-yl-3H-pyrimidin-4-one

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (13.5 g, 48.2 mmol) in dichloromethane (200 mL) was added MP-TsOH (available from Aldrich; 81.0 g). The reaction was shaken at room temperature for 4 days. The crude reaction mixture was filtered and the resin was washed with methanol (460 mL). The desired product was eluted from the resin with 2M ammonia in methanol (460 mL) to give 6-piperazin-1-yl-3H-pyrimidin-4-one (8.4 g, 90%). LCMS Purity=96% (Rt=0.22 in the solvent front). 1H NMR (d6-DMSO) δ 7.75 (s, 1H), 5.10 (s, 1H), 2.60-2.42 (m, 4H), 2.38-2.25 (m, 4H).
Name
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid benzyl ester (Intermediate 3; 2.00 g, 7.14 mmol) and a catalytic amount of 10% palladium on carbon in ethanol (300 mL) was hydrogenated at atmospheric temperature and pressure. The starting material is not readily soluble in ethanol so it is clearly visible. After 6 h, the amount of starting material was significantly reduced. Hydrogenation was continued overnight, and a large amount of solid was present. Acetonitrile (300 mL) was added and the mixture was heated to dissolve the solid. The catalyst was filtered off using Celite, and the solvent was evaporated from the filtrate to give 6-piperazin-1-yl-3H-pyrimidin-4-one (820 mg, 64%) as a white solid.
Name
4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 2
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 4
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
6-piperazin-1-yl-3H-pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.